

Torin 2: A Comparative Guide to Kinase Cross-Reactivity

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Compound of Interest

Compound Name: *Torin 2*

Cat. No.: *B611424*

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Torin 2 is a second-generation ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and survival.[1][2][3] While highly potent and selective for mTOR, **Torin 2** exhibits cross-reactivity with other kinase families, particularly the phosphatidylinositol-3-kinase-like kinase (PIKK) family. This guide provides a comprehensive comparison of **Torin 2**'s activity across various kinases, supported by experimental data and detailed methodologies for researchers in drug discovery and development.

Kinase Selectivity Profile of Torin 2

Torin 2 demonstrates potent inhibition of both mTORC1 and mTORC2 complexes.[4] However, it also displays significant activity against other members of the PIKK family, namely ATM, ATR, and DNA-PK.[1][2][5][6] This cross-reactivity is a key consideration for researchers, as it can lead to off-target effects and influence experimental outcomes.

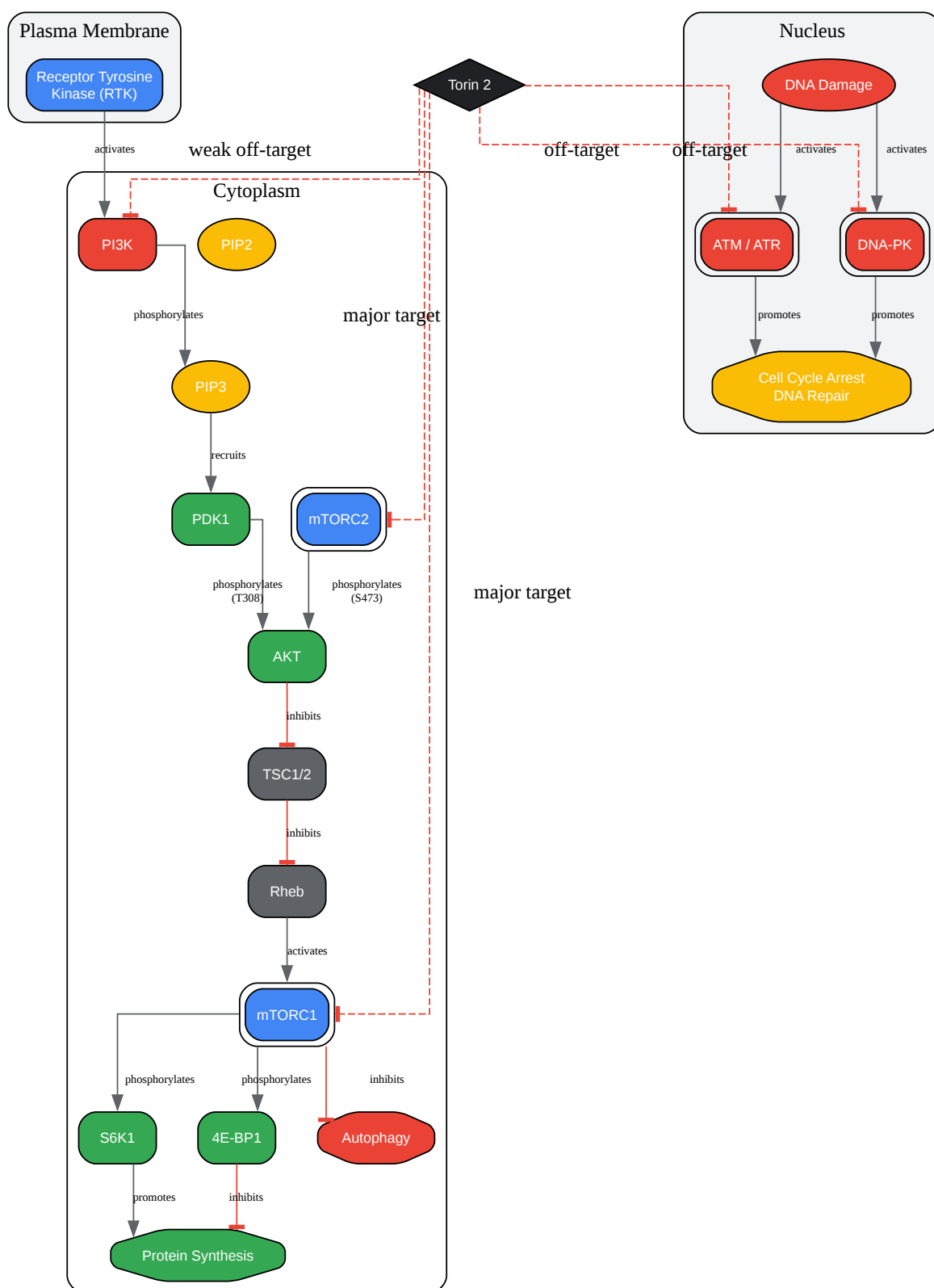
Quantitative Comparison of Torin 2 Kinase Inhibition

The following table summarizes the inhibitory activity of **Torin 2** against its primary targets and key off-targets, as determined by various biochemical and cellular assays.

Kinase Target	Assay Type	IC50 / EC50 (nM)	Fold Selectivity (vs. mTOR)	Reference
mTOR	Cellular (pS6K1 T389)	0.25	-	[1][2][6]
mTORC1	in vitro Kinase Assay	2.1	-	[7]
PI3K α	Cellular (pAkt T308)	200	~800-fold	[1][2][7]
ATM	Cellular	28	~112-fold less potent	[1][2][5][6]
ATR	Cellular	35	~140-fold less potent	[1][2][5][6]
DNA-PK	Cellular	118	~472-fold less potent	[1][2][5][6]

Signaling Pathway Context

Torin 2 primarily targets the PI3K/AKT/mTOR signaling pathway, a central regulator of cellular processes. The following diagram illustrates the key components of this pathway and highlights the intended targets of **Torin 2**, as well as its significant off-targets.



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Caption: PI3K/AKT/mTOR and DNA damage response pathways, indicating targets of **Torin 2**.

Experimental Protocols

The determination of kinase inhibitor selectivity and potency involves a variety of biochemical and cellular assays. Below are detailed methodologies for key experimental approaches used to characterize inhibitors like **Torin 2**.

Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

- Reagents and Materials:
 - Purified recombinant kinase (e.g., mTOR, PI3K, ATM, ATR, DNA-PK).
 - Kinase-specific substrate (e.g., a fluorescently labeled peptide or protein).
 - ATP.
 - Assay buffer (typically containing HEPES, MgCl₂, EGTA, and a detergent like Brij-35).
 - **Torin 2** or other test compounds serially diluted in DMSO.
 - Detection reagents (e.g., a terbium-labeled antibody that recognizes the phosphorylated substrate).
 - 384-well microplates.
 - Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
- Procedure:
 1. Prepare a 2X solution of the kinase and a 2X solution of the substrate and ATP in the assay buffer.
 2. Add 2.5 µL of the serially diluted **Torin 2** to the wells of a 384-well plate.

3. Add 2.5 μ L of the 2X kinase solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
 4. Initiate the kinase reaction by adding 5 μ L of the 2X substrate/ATP solution to each well.
 5. Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
 6. Stop the reaction by adding a solution containing EDTA.
 7. Add the detection reagent (e.g., terbium-labeled anti-phospho-substrate antibody) and incubate for 30-60 minutes to allow for antibody binding.
 8. Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
- Data Analysis:
 1. Calculate the percent inhibition for each concentration of **Torin 2** relative to DMSO-treated controls.
 2. Plot the percent inhibition against the logarithm of the **Torin 2** concentration.
 3. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Cellular Kinase Inhibition Assay (Western Blotting)

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.

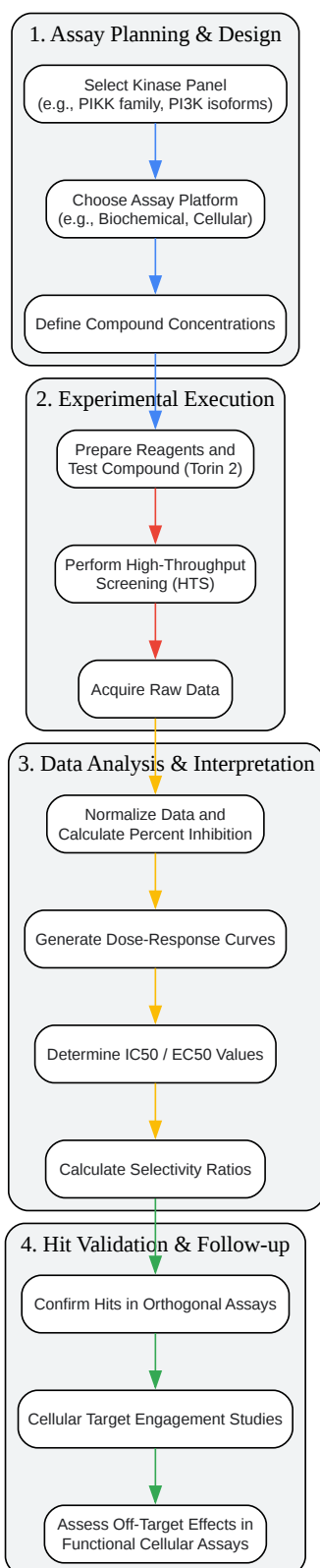
- Reagents and Materials:
 - Cell line of interest (e.g., HEK293T, HeLa, PC3).
 - Cell culture medium and supplements.
 - **Torin 2** or other test compounds.
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

- Protein concentration assay kit (e.g., BCA assay).
- SDS-PAGE gels and electrophoresis equipment.
- Western blotting equipment.
- Primary antibodies specific for the phosphorylated and total forms of the target substrate (e.g., phospho-S6K1 (Thr389), total S6K1, phospho-Akt (Ser473), total Akt).
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate.
- Imaging system for western blots.
- Procedure:
 1. Plate cells and allow them to adhere overnight.
 2. Treat the cells with a range of concentrations of **Torin 2** for a specified duration (e.g., 1-24 hours).
 3. Wash the cells with ice-cold PBS and lyse them using lysis buffer.
 4. Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
 5. Normalize the protein concentrations and prepare samples for SDS-PAGE.
 6. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 7. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 8. Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
 9. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

10. Detect the signal using a chemiluminescent substrate and an imaging system.
 11. Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
- Data Analysis:
 1. Quantify the band intensities for the phosphorylated and total proteins.
 2. Calculate the ratio of phosphorylated to total protein for each treatment condition.
 3. Plot this ratio against the logarithm of the **Torin 2** concentration and fit the data to determine the EC50 value, the effective concentration that causes a 50% reduction in the phosphorylation signal.

Kinase Inhibitor Selectivity Profiling Workflow

The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor across a broad panel of kinases.



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Caption: A generalized workflow for kinase inhibitor selectivity profiling.

In conclusion, while **Torin 2** is a powerful tool for studying mTOR signaling, its cross-reactivity with other PIKK family kinases necessitates careful experimental design and interpretation of results. The data and protocols presented in this guide are intended to assist researchers in effectively utilizing **Torin 2** and understanding its broader kinase interaction profile.

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- 3. AID 1343436 - KiNativ assay: Sample preparation: A375 cells from ATCC are lysed by sonication in commercially available lysis buffer, cleared by centrifugation, and the resulting supernatant gel filtered into a commercially available kinase reaction buffer containing 20 mM MnCl₂. Final protein concentration of lysates are 10 mg/mL. 5 ul of each test compound is added from 100 uM, 10 uM, 1 uM, or 0.1 uM stock solutions in DMSO to 500 uL of lysate in duplicate for final concentrations of 1 uM, 0.1 uM, 0.01 uM, and 0.001 uM. 5 ul, of DMSO is added to 500 ul of lysate in quadruplicate for controls. After 15 minute incubation, desthiobiotin-ATP acylphosphate probe is added to each sample to a final concentration of 5 uM and incubated with the samples for 10 minutes. Following the probe reaction, samples are prepared for targeted mass spectrum analysis using ActivX standard protocol. - PubChem [pubchem.ncbi.nlm.nih.gov]
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